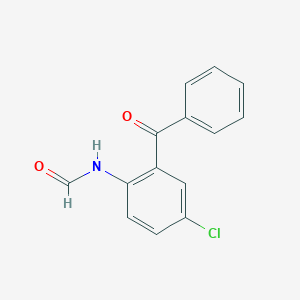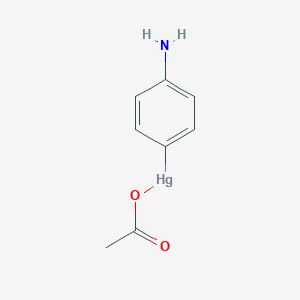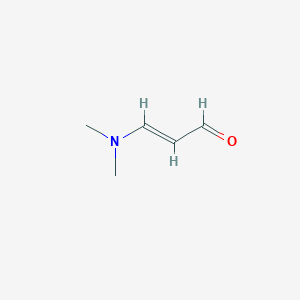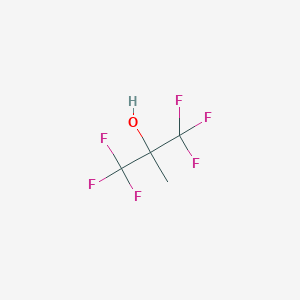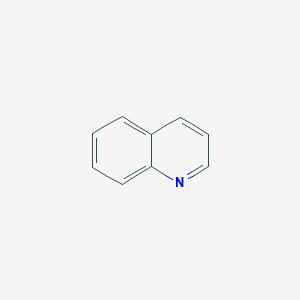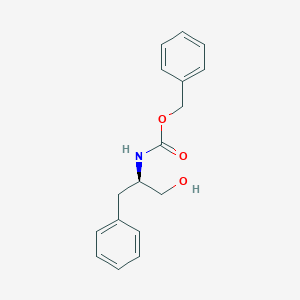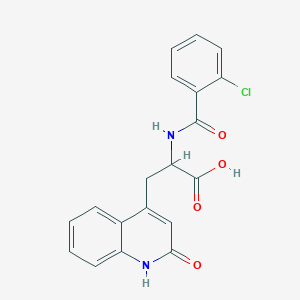
(+)-异松蒎基氯硼烷
描述
(+)-Diisopinocampheyl chloroborane is a chiral organoborane compound widely used in organic synthesis. It is known for its ability to induce asymmetry in various chemical reactions, making it a valuable reagent in the synthesis of enantiomerically pure compounds. The compound is derived from α-pinene and boron trichloride, and it is characterized by its unique structure, which includes a boron atom bonded to a chlorinated isopinocampheyl group.
科学研究应用
(+)-Diisopinocampheyl chloroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral reducing agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs and intermediates, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diisopinocampheyl chloroborane typically involves the reaction of boron trichloride with α-pinene. The process begins with the low-temperature complexation of boron trichloride with a cyclic ether or cyclic polyether in a reaction kettle. This allows for the stable and slow release of boron trichloride. Subsequently, borohydride is added to the solvent at low temperature, followed by heating to prepare boron chloride. Finally, α-pinene is added to the product, resulting in the formation of (+)-Diisopinocampheyl chloroborane .
Industrial Production Methods
Industrial production of (+)-Diisopinocampheyl chloroborane follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . Modern monitoring techniques are employed to quantify and optimize the reaction process, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
(+)-Diisopinocampheyl chloroborane undergoes various types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Hydroboration: The compound participates in hydroboration reactions, adding across double bonds to form organoboranes.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving (+)-Diisopinocampheyl chloroborane typically require mild conditions and are often carried out in ether solvents. Common reagents include boron trichloride, borohydride, and α-pinene .
Major Products Formed
The major products formed from reactions involving (+)-Diisopinocampheyl chloroborane include chiral alcohols, organoboranes, and other enantiomerically pure compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (+)-Diisopinocampheyl chloroborane involves its ability to induce asymmetry in chemical reactions. The boron atom in the compound acts as a Lewis acid, coordinating with various substrates and facilitating their transformation into chiral products. The unique structure of the compound allows for selective interactions with different molecular targets, leading to the formation of enantiomerically pure products .
相似化合物的比较
(+)-Diisopinocampheyl chloroborane is unique compared to other similar compounds due to its high enantioselectivity and efficiency in inducing asymmetry in chemical reactions. Similar compounds include:
Diisopinocampheylborane: Another chiral borane compound used in asymmetric synthesis.
Chlorodicyclohexylborane: A chloroborane compound with similar reactivity but different selectivity.
Borane-tetrahydrofuran complex: A commonly used borane complex with different applications in hydroboration reactions.
属性
IUPAC Name |
chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-YYNWCRCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920706 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112246-73-8 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


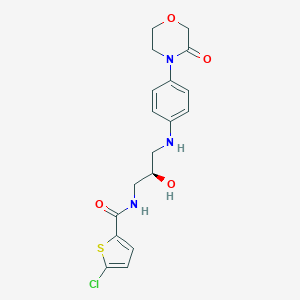
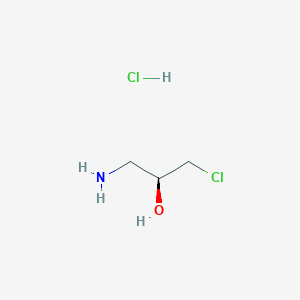
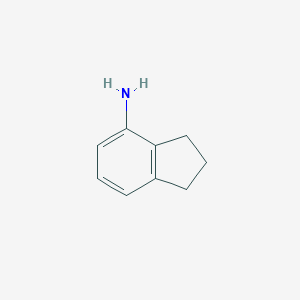
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)
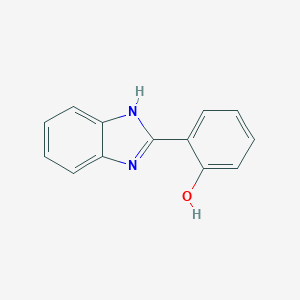

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
